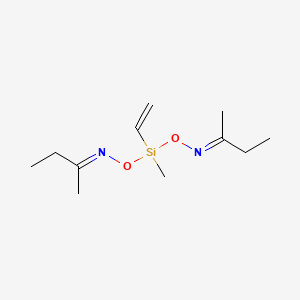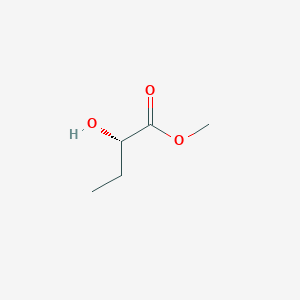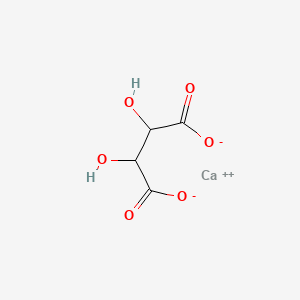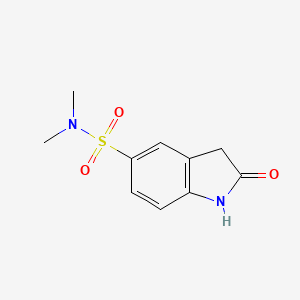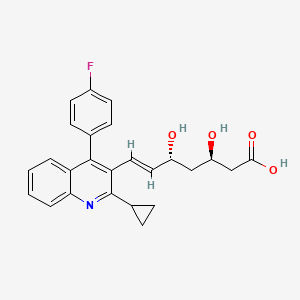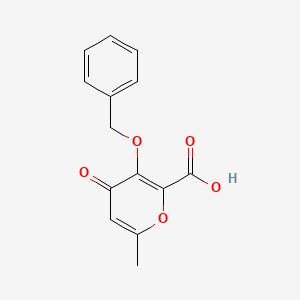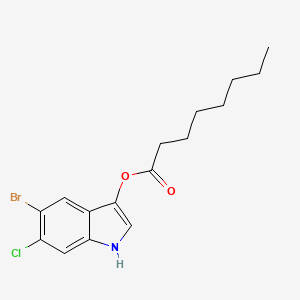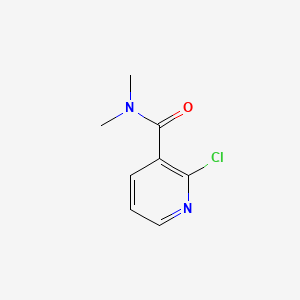
2-chloro-N,N-dimethylnicotinamide
Übersicht
Beschreibung
2-Chloro-N,N-dimethylnicotinamide is an important intermediate of medicine and pesticide . It is mainly used for producing high-efficiency green herbicide nicosulfuron technical . The compound has a molecular weight of 184.62 .
Synthesis Analysis
The synthesis of 2-chloro-N,N-dimethylnicotinamide involves several steps . The process starts with 2-chloro nicotinic acid as a raw material to carry out esterification reaction with methanol to obtain 2-chloro methyl nicotinate . Then, aminolysis reaction is carried out with dimethylamine in the presence of a catalyst N, N-dimethylnicotinamide to obtain the 2-chloro-N,N-dimethylnicotinamide .Molecular Structure Analysis
The molecular structure of 2-chloro-N,N-dimethylnicotinamide is represented by the formula C8H9ClN2O . The InChI code for the compound is 1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-chloro-N,N-dimethylnicotinamide include esterification and aminolysis . The esterification reaction involves the reaction of 2-chloro nicotinic acid with methanol to form 2-chloro methyl nicotinate . The aminolysis reaction involves the reaction of 2-chloro methyl nicotinate with dimethylamine to form 2-chloro-N,N-dimethylnicotinamide .Physical And Chemical Properties Analysis
2-Chloro-N,N-dimethylnicotinamide is a solid at room temperature . It has a molecular weight of 184.62 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Agrochemicals
2-Chloro-N,N-dimethylnicotinamide is an important intermediate in the synthesis of agrochemicals. Du Xiao-hua (2013) explored a novel synthetic route for this compound starting from propargyl alcohol and dipropylamine, achieving a yield above 65% and a product purity of more than 99%. This method is advantageous due to its simplicity, mild reaction conditions, and minimal waste, making it suitable for industrial-scale production (Du Xiao-hua, 2013).
2. Herbicide Intermediates
Peng Xue-wei (2011) synthesized 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate of the herbicide nicosulfuron, starting from 2-chloronicotinic acid. This compound is crucial in the development of effective herbicides (Peng Xue-wei, 2011).
3. Plant Protection Agents
A 2022 study by Stachowiak et al. demonstrated the use of 2-chloro-N,N-dimethylnicotinamide in the sustainable synthesis of organic salts with potential as environmentally friendly agrochemicals. These salts showed significantly better herbicidal activity compared to reference herbicides, highlighting its importance in the development of sustainable plant protection agents (Stachowiak et al., 2022).
4. Late-Stage Aromatic Chlorination
Song et al. (2019) discussed the use of dimethyl sulfoxide in catalyzing the late-stage aromatic chlorination of bioactive compounds, including 2-chloro-N,N-dimethylnicotinamide. This process is significant in drug discovery and development, enhancing the pharmacokinetic and pharmacological profiles of compounds (Song et al., 2019).
5. Anti-HIV Activity
Saturnino et al. (2018) investigated chloro-1,4-dimethyl-9H-carbazole derivatives, including compounds related to 2-chloro-N,N-dimethylnicotinamide, for their anti-HIV activity. This study highlights the potential of these compounds in developing new drugs for HIV treatment (Saturnino et al., 2018).
6. Pharmaceutical Cocrystals
Lemmerer et al. (2010) focused on the synthesis and characterization of pharmaceutical co-crystals involving nicotinamide and related compounds. These co-crystals, including those with 2-chloro-N,N-dimethylnicotinamide, have potential in enhancing the stability and efficacy of pharmaceuticals (Lemmerer et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZRJGJNLOMEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450032 | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dimethylnicotinamide | |
CAS RN |
52943-21-2 | |
| Record name | 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52943-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

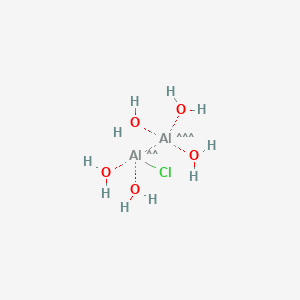
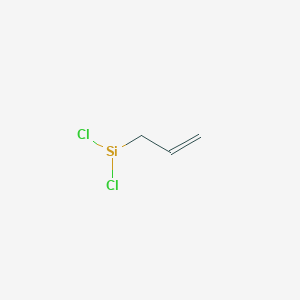
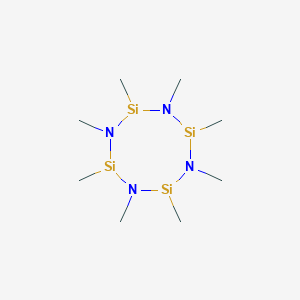
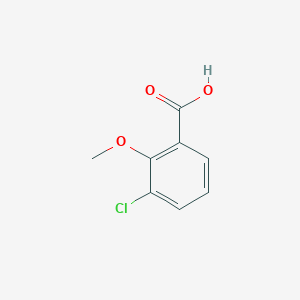
![Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]](/img/structure/B1588755.png)
![1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine](/img/structure/B1588756.png)
